N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride
Overview
Description
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group attached to a furan ring, which is further connected to a methoxyethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the 2-fluorophenyl furan intermediate, which is then subjected to a series of reactions to introduce the methoxyethanamine group. Key steps include:
Nitration: Introduction of a nitro group to the fluorophenyl ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the furan ring.
Substitution: Replacement of the bromine atom with the methoxyethanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or strong acids/bases.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl and furan groups may interact with enzymes or receptors, modulating their activity. The methoxyethanamine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-5-methyl-2-furamide
- N-(2-fluorophenyl)-N’-(5-methyl-2-furoyl)thiourea
- N-(4-fluorophenyl)-N’-(5-methyl-2-furoyl)thiourea
Uniqueness
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride stands out due to its unique combination of a fluorophenyl group, furan ring, and methoxyethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2.ClH/c1-17-9-8-16-10-11-6-7-14(18-11)12-4-2-3-5-13(12)15;/h2-7,16H,8-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDHVOWYJKONIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(O1)C2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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